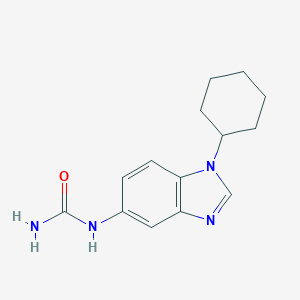

1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound has shown promising results in the fields of medicine, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of 1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea varies depending on its application. In the field of medicine, this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting various signaling pathways. In the field of agriculture, this compound regulates various physiological processes such as photosynthesis, respiration, and transpiration, which results in enhanced plant growth and yield. In the field of material sciences, this compound inhibits the corrosion of metals by forming a protective layer on the surface.

Biochemical and Physiological Effects:

1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea has various biochemical and physiological effects depending on its application. In the field of medicine, this compound can induce apoptosis and cell cycle arrest in cancer cells, which results in the inhibition of tumor growth. In the field of agriculture, this compound can enhance plant growth and yield by regulating various physiological processes such as photosynthesis, respiration, and transpiration. In the field of material sciences, this compound can inhibit the corrosion of metals by forming a protective layer on the surface, which results in increased durability and longevity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea in lab experiments include its potential applications in various fields, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, its instability under certain conditions, and its potential for side reactions.

Future Directions

There are several future directions for the study of 1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea. In the field of medicine, further studies are needed to explore the potential of this compound as an anti-cancer agent and to identify its specific targets and mechanisms of action. In the field of agriculture, further studies are needed to optimize the use of this compound as a plant growth regulator and to identify its specific modes of action. In the field of material sciences, further studies are needed to explore the potential of this compound as a corrosion inhibitor and to identify its specific mechanisms of action. Additionally, the synthesis and characterization of new derivatives of 1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea could lead to the discovery of new applications and potential benefits.

Synthesis Methods

1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea can be synthesized using various methods. One of the most common methods is the reaction of 1-cyclohexyl-1H-benzimidazole with urea in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The product is then purified using various techniques such as recrystallization, chromatography, or distillation.

Scientific Research Applications

1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea has been widely studied in scientific research due to its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In the field of agriculture, this compound has shown potential as a plant growth regulator. Studies have shown that this compound can enhance plant growth and yield by regulating various physiological processes. In the field of material sciences, this compound has shown potential as a corrosion inhibitor. Studies have shown that this compound can inhibit the corrosion of various metals by forming a protective layer on the surface.

properties

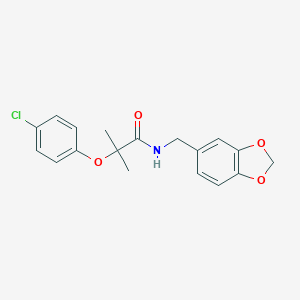

Product Name |

1-(1-cyclohexyl-1H-benzimidazol-5-yl)urea |

|---|---|

Molecular Formula |

C14H18N4O |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

(1-cyclohexylbenzimidazol-5-yl)urea |

InChI |

InChI=1S/C14H18N4O/c15-14(19)17-10-6-7-13-12(8-10)16-9-18(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H3,15,17,19) |

InChI Key |

VVGQTXKDCFIQPO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)N |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)

![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)